2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine
Description
2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-d]pyrimidine is a halogenated pyridopyrimidine derivative featuring a fused bicyclic aromatic core. Its structure includes chlorine atoms at positions 2 and 7, a fluorine atom at position 8, and a 2,2,2-trifluoroethoxy group at position 4. These substituents confer distinct electronic and steric properties, making the compound a candidate for medicinal chemistry applications, particularly in kinase inhibition or antiviral research .
Properties
Molecular Formula |
C9H3Cl2F4N3O |
|---|---|
Molecular Weight |
316.04 g/mol |
IUPAC Name |
2,7-dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C9H3Cl2F4N3O/c10-6-4(12)5-3(1-16-6)7(18-8(11)17-5)19-2-9(13,14)15/h1H,2H2 |
InChI Key |
IPSLSJQBIFSDHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=N1)Cl)F)N=C(N=C2OCC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine involves multiple steps, typically starting with the preparation of the pyrido[4,3-D]pyrimidine coreCommon reagents used in these reactions include chlorine gas, fluorine gas, and trifluoroethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment and techniques to control temperature, pressure, and reaction time. Safety measures are also crucial due to the handling of reactive and potentially hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., chlorine gas), fluorinating agents (e.g., fluorine gas), and nucleophiles (e.g., trifluoroethanol). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrido[4,3-D]pyrimidine derivatives .
Scientific Research Applications
2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
The pyrido[4,3-d]pyrimidine core differentiates this compound from isomers such as pyrido[2,3-d]pyrimidine derivatives. For example, Pyrido[2,3-d]pyrimidin-4(3H)-one,2-[(1R)-1-aminoethyl]-3-[4-(2,2,2-trifluoroethoxy)phenyl] () shares a trifluoroethoxy group but features a [2,3-d] fused ring system.
Substituent Effects
Halogenation Patterns:
- 2,4,7-Trichloro-8-(2,2,2-trifluoroethoxy)pyrido[4,3-i]pyrimidine () lacks the 8-fluoro substituent but includes an additional chlorine at position 4. This modification reduces steric bulk but may decrease metabolic stability due to higher lipophilicity .
- 7-(8-Chloronaphthalen-1-yl)-8-fluoro-4-(piperazin-1-yl)pyrido[4,3-d]pyrimidine () replaces the trifluoroethoxy group with a piperazine moiety, significantly increasing polarity (molecular weight: 507.002 vs. ~400–450 for the target compound). This substitution enhances solubility but may compromise membrane permeability .
Trifluoroethoxy Group:
The 2,2,2-trifluoroethoxy group is a shared feature in analogs like 7-chloro-8-(2,2,2-trifluoroethoxy)pyrido[4,3-d]pyrimidine-2,4-diol (). This group improves resistance to oxidative metabolism and enhances electron-withdrawing effects, stabilizing the aromatic system .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The trifluoroethoxy group and chlorine substituents increase logP compared to hydroxylated analogs (e.g., 7-chloro-8-(trifluoroethoxy)pyrido[4,3-d]pyrimidine-2,4-diol, LCMS [M+H]+: 296) .
- Metabolic Stability : Fluorine at position 8 likely reduces CYP450-mediated oxidation, as seen in 8-fluoro-pyrido[4,3-d]pyrimidine derivatives .
Biological Activity
2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyrido[4,3-d]pyrimidine core : A bicyclic structure that contributes to its biological activity.
- Chlorine and Fluorine Substituents : The presence of chlorine at positions 2 and 7, and fluorine at position 8 enhances lipophilicity and may influence receptor interactions.
- Trifluoroethoxy Group : This group is known for modulating the pharmacokinetic properties of compounds.
The biological activity of 2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical in metabolic pathways. This inhibition can lead to altered cellular functions and proliferation rates.
- Receptor Modulation : By binding to various receptors, it may influence signaling pathways related to cell growth and apoptosis.
Biological Activity Data
Research has demonstrated several biological activities associated with this compound. Below is a summary table of key findings:
| Activity | IC50 (µM) | Target | Reference |
|---|---|---|---|
| Anticancer | 0.5 | Cancer cell lines (HePG-2) | |
| Antimicrobial | 1.0 | Acinetobacter baumannii | |
| Enzyme Inhibition | 0.3 | Thymidylate synthase | |
| Cytotoxicity | 0.9 | HepG2 cell line |
Case Studies
- Anticancer Activity : In a study assessing the anticancer properties of pyrido[4,3-d]pyrimidine derivatives, 2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine exhibited significant cytotoxic effects against several cancer cell lines with an IC50 value of 0.5 µM. This suggests a strong potential for further development as an anticancer agent.
- Antimicrobial Efficacy : The compound was evaluated against Acinetobacter baumannii, showing promising antimicrobial activity with an IC50 value of 1.0 µM. This positions it as a candidate for addressing antibiotic-resistant infections.
- Enzyme Interaction Studies : Detailed kinetic studies revealed that the compound acts as a competitive inhibitor of thymidylate synthase with a Ki value of 0.13 mM when competing with deoxyuridylate. This interaction underscores its potential utility in cancer therapy by disrupting nucleotide synthesis pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
